2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride
Description
2-Cyclopropyl-6-methylpyrimidin-4-amine hydrochloride (C₈H₁₂ClN₃, molecular weight 193.66 g/mol) is a substituted pyrimidine derivative characterized by a cyclopropyl group at position 2 and a methyl group at position 6 of the pyrimidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties. Structural analysis of this compound may utilize crystallographic tools like SHELX programs for refinement and validation .
Properties
IUPAC Name |
2-cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-5-4-7(9)11-8(10-5)6-2-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOOCRVKPGWNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413905-19-6 | |
| Record name | 2-cyclopropyl-6-methylpyrimidin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Overview : This compound serves as a crucial building block in the synthesis of pharmaceutical agents, especially those targeting inflammatory and cancer pathways.
Key Insights :
- Anti-inflammatory Properties : Research has shown that derivatives of this compound exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, compounds synthesized from 2-cyclopropyl-6-methylpyrimidin-4-amine demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Activity : The compound has been studied for its ability to inhibit kinases involved in cell proliferation. In vitro assays have indicated that certain derivatives can significantly reduce tumor cell viability .
Drug Discovery
High-throughput Screening : The compound is utilized in high-throughput screening assays to identify potential drug candidates. Its structural features allow it to interact with various biological targets, making it a versatile tool in pharmacological research.
Case Study Example : A study highlighted the use of 2-cyclopropyl-6-methylpyrimidin-4-amine in screening libraries for novel inhibitors of specific enzyme classes, revealing several promising candidates for further development .
Molecular Biology
Enzyme Mechanism Studies : In molecular biology, this compound acts as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to selectively bind to target enzymes makes it valuable for elucidating biochemical pathways.
Research Findings : Studies have indicated that modifications to the pyrimidine ring can enhance binding affinity and specificity towards various protein targets, aiding in the understanding of disease mechanisms .
Industrial Chemistry
Agrochemicals Production : The compound is also employed in the synthesis of agrochemicals, including herbicides and pesticides. Its structural characteristics contribute to the efficacy of these chemicals in agricultural applications.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Building block for anti-inflammatory and anticancer drugs |
| Drug Discovery | Used in high-throughput screening for enzyme inhibitors |
| Molecular Biology | Probes for studying enzyme mechanisms |
| Industrial Chemistry | Intermediate in the production of agrochemicals |
Chemical Reactions and Synthesis
The synthesis of 2-cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride involves several chemical reactions:
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, leading to various derivatives with enhanced properties.
- Substitution Reactions : Nucleophilic substitutions on the pyrimidine ring allow for the introduction of diverse functional groups, increasing its versatility as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among pyrimidin-4-amine derivatives arise from substituents at positions 2, 4, and 4. Below is a comparative analysis:
Notes:
- Cyclopropyl vs. Chloro groups (e.g., in CAS 1111849-46-7) increase reactivity but may raise toxicity concerns .
- Hydrochloride Salt : Improves aqueous solubility compared to free bases (e.g., 6-Chloro-2-methylpyrimidin-4-amine), critical for drug formulation .

Pharmacological and Analytical Profiles
- Analytical Methods : RP-HPLC is widely used for pyrimidine derivatives (e.g., retention time 0.75 minutes for 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline in LCMS analysis) . The target compound’s purity and stability could be assessed similarly .
Biological Activity
2-Cyclopropyl-6-methylpyrimidin-4-amine; hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
2-Cyclopropyl-6-methylpyrimidin-4-amine; hydrochloride is characterized by its cyclopropyl and methyl substitutions on the pyrimidine ring. This specific structure contributes to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 175.61 g/mol |
| CAS Number | 2413905-19-6 |
| Solubility | Soluble in water |
The biological activity of 2-Cyclopropyl-6-methylpyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating the production of prostaglandins .
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibition against COX-2, with an IC₅₀ value comparable to that of established anti-inflammatory drugs such as celecoxib . The inhibition of COX-2 leads to a reduction in pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.
Antimicrobial Activity
In vitro studies have demonstrated that 2-Cyclopropyl-6-methylpyrimidin-4-amine possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound could be further developed as an antimicrobial agent .
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound has shown significant anti-inflammatory activity. In animal models, it effectively reduced inflammation in carrageenan-induced paw edema assays, indicating its potential use in treating inflammatory conditions .
Case Studies
- Anti-inflammatory Efficacy : A study involving carrageenan-induced edema in rats demonstrated that administration of 2-Cyclopropyl-6-methylpyrimidin-4-amine significantly reduced paw swelling compared to control groups, supporting its anti-inflammatory properties.
- Antimicrobial Efficacy : Another research study evaluated the compound against various bacterial strains and found it exhibited effective bactericidal activity, particularly against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in infectious diseases .
Comparison with Similar Compounds
The biological activity of 2-Cyclopropyl-6-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives:
| Compound Name | COX-2 IC₅₀ (µM) | Antimicrobial Activity |
|---|---|---|
| 2-Cyclopropyl-6-methylpyrimidin-4-amine | 0.04 | Moderate |
| 2-Cyclopropyl-4,6-dimethylpyrimidine | 0.05 | Low |
| 2-Cyclopropyl-6-methylpyrimidin-4-ol | 0.06 | Moderate |
This table illustrates that while similar compounds also exhibit biological activity, 2-Cyclopropyl-6-methylpyrimidin-4-amine shows superior performance in both anti-inflammatory and antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

